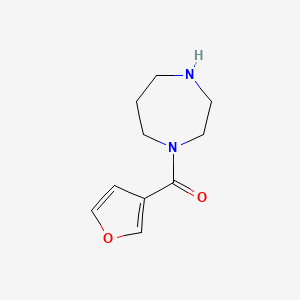

1-(3-Furoyl)-1,4-diazepane

Beschreibung

Contextualization of the 1,4-Diazepane Scaffold in Chemical Research

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus displaying a broad range of biological activities.

Derivatives of 1,4-diazepane have been the subject of extensive research for decades, revealing a wide spectrum of pharmacological properties. researchgate.netnih.gov These include:

Central Nervous System (CNS) Activity: The most well-known application of the related 1,4-benzodiazepine (B1214927) scaffold is in the development of anxiolytics (anti-anxiety agents), hypnotics, and anticonvulsants. mdpi.com Compounds incorporating the 1,4-diazepane ring have been investigated for similar effects, including antipsychotic properties. researchgate.netnih.gov

Antimicrobial and Antifungal Activity: Researchers have successfully synthesized 1,4-diazepine derivatives that exhibit antibacterial and antifungal properties, highlighting their potential in combating infectious diseases. researchgate.netnih.gov

Anticancer Activity: The 1,4-diazepane scaffold has been explored as a basis for the development of novel antineoplastic agents. researchgate.netnih.gov For instance, certain benzo[b]furo[3,4-e] sigmaaldrich.comnih.govdiazepin-1-one derivatives have been synthesized and evaluated for their anti-cancer properties, with some showing significant cytotoxic activity against various cancer cell lines. nih.gov

Other Therapeutic Areas: The versatility of the 1,4-diazepane structure has led to its investigation in a variety of other therapeutic contexts, including as factor Xa inhibitors for antithrombotic activity and as T-type calcium channel blockers. nih.gov

The semi-rigid, conformationally flexible seven-membered ring of the 1,4-diazepane scaffold allows for the spatial presentation of substituents in a manner that can be optimized for potent and selective interaction with biological macromolecules. nih.gov The synthesis of diverse 1,4-diazepane derivatives is an active area of research, with numerous methods being developed to create libraries of these compounds for biological screening. mdpi.comopenpharmaceuticalsciencesjournal.comresearchgate.netjocpr.comgoogle.comrsc.org

Research Trajectory of Furoyl-Containing Compounds in Advanced Chemical Systems

The furoyl group, derived from furan-3-carboxylic acid in the case of 1-(3-Furoyl)-1,4-diazepane, is another key structural alert for biological activity. Furan (B31954) rings and their derivatives are important components in a multitude of biologically active compounds.

The research trajectory for furoyl-containing compounds has been significant, particularly in the pharmaceutical and agrochemical industries. For example, 2-furoyl chloride , an isomer of the 3-furoyl precursor, is a valuable intermediate in the synthesis of a range of pharmaceuticals.

The incorporation of a furoyl moiety into a larger molecule can impart a range of desirable properties. Research has highlighted several key areas of interest for furoyl-containing compounds:

Antimicrobial and Antifungal Agents: Various studies have demonstrated the efficacy of furoyl derivatives against microbial and fungal pathogens. For example, series of 5-substituted-2-furoyl diacylhydrazide derivatives have been synthesized and shown to possess significant antifungal activity. researchgate.net

Anticancer Research: The furan nucleus is present in a number of compounds with demonstrated antitumor activity. Furoyl derivatives have been investigated as potential anticancer agents, with some showing promising activity against human cancer cell lines.

Enzyme Inhibition: The furoyl group can act as a key interacting moiety in the active sites of various enzymes, leading to the development of potent and selective inhibitors for therapeutic intervention.

The compound this compound, therefore, represents a logical convergence of these two important areas of chemical research. It combines a privileged scaffold known for its diverse biological activities with a functional group recognized for its role in pharmacologically active agents. While extensive research on this specific molecule is not widely published, its chemical structure suggests a significant potential for biological activity, making it an intriguing subject for future investigation.

Chemical Properties of this compound

Below is a table summarizing the known chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 194.23 g/mol | sigmaaldrich.com |

| Canonical SMILES | C1CNCCN(C1)C(=O)C2=COC=C2 | |

| InChI Key | SDTBJQANMVJMSP-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Predicted Boiling Point | 335.1±32.0 °C | |

| Predicted Density | 1.135±0.06 g/cm³ | |

| Predicted pKa | 9.99±0.20 |

Note: Some properties are predicted based on computational models and may not reflect experimentally determined values.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,4-diazepan-1-yl(furan-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPYRRBZJNYSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588212 | |

| Record name | (1,4-Diazepan-1-yl)(furan-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-81-8 | |

| Record name | 3-Furanyl(hexahydro-1H-1,4-diazepin-1-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4-Diazepan-1-yl)(furan-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 3 Furoyl 1,4 Diazepane and Analogues

Novel Synthetic Routes to the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring system has been an area of active research, leading to the development of several innovative synthetic strategies. researchgate.netdigitellinc.com These methods aim to provide efficient and versatile access to this privileged scaffold, often with high atom economy and procedural simplicity. rsc.orgrsc.org

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single step. researchgate.netnih.gov Several MCRs have been successfully applied to the synthesis of the 1,4-diazepane core and its benzo-fused analogues.

One notable example is the Ugi four-component reaction (Ugi-4CR). nih.gov In this approach, an amine, a carboxylic acid, an isocyanide, and a carbonyl compound react to form a linear α-acylamino carboxamide intermediate. Subsequent deprotection and intramolecular cyclization steps can then yield the desired 1,4-diazepine ring. For instance, the Ugi-4CR has been utilized to create a library of 1,4-benzodiazepines by employing methyl anthranilate or aminophenylketones as the amine component. nih.gov Microwave irradiation has been shown to significantly reduce reaction times for the Ugi-4CR step. nih.gov

Another significant MCR is the [5+2] cycloaddition reaction. nih.govacs.org This method involves the rhodium-catalyzed reaction of pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides, which then undergo a cycloaddition with a suitable dipolarophile to form the 1,4-diazepine ring. nih.govacs.org This strategy represents a catalytic multicomponent approach to biologically relevant 1,4-diazepine compounds. nih.govacs.org

| Multicomponent Reaction | Key Reactants | Advantages | Reference |

| Ugi-4CR | Amine, Carboxylic Acid, Isocyanide, Carbonyl Compound | High diversity, convergent synthesis | nih.gov |

| [5+2] Cycloaddition | Pyridine, 1-Sulfonyl-1,2,3-triazole | Catalytic, access to biologically active compounds | nih.govacs.org |

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of cyclic compounds, including the 1,4-diazepane core. youtube.com This approach typically involves the formation of a linear precursor containing all the necessary atoms for the ring, followed by a ring-closing reaction.

A common method involves the intramolecular C-N bond coupling. For example, 1-(2-bromobenzyl)azetidine-2-carboxamides can undergo a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction to furnish novel azetidine-fused 1,4-diazepine derivatives. nih.govmdpi.com These fused systems can then be further manipulated, for instance, through ring-opening of the azetidine (B1206935) moiety to generate functionalized 1,4-benzodiazepines. nih.govmdpi.com

Reductive amination is another key intramolecular cyclization strategy. researchgate.net This can involve the condensation of a diamine with a dicarbonyl compound, followed by reduction of the resulting diimine to form the saturated 1,4-diazepane ring. A concise synthesis of a 1,4-dihydro- nih.govacs.orgdiazepine-5,7-dione core was achieved through the cyclization of a linear precursor via lactam formation. nih.govacs.org

The intramolecular 1,3-dipolar cycloaddition of in situ generated diazoalkanes has also been explored for the construction of bicyclic systems containing a diazepine (B8756704) moiety. nih.gov This metal-free approach offers a pathway to complex polycyclic scaffolds. nih.gov

Synthesis from N-Propargylamines

N-Propargylamines are versatile building blocks in organic synthesis due to their ability to be transformed into a variety of N-heterocycles. researchgate.netrsc.orgrsc.orgresearchgate.net Their use in the synthesis of the 1,4-diazepane core has gained significant attention in recent years, offering atom-economical and shorter synthetic routes. researchgate.netrsc.orgrsc.org

One strategy involves the catalyst-free intramolecular 1,3-dipolar cycloaddition of o-(azidomethyl)propargylanilines to yield triazole-fused 1,4-benzodiazepines. rsc.org Another approach utilizes the 7-exo-dig cyclization of chiral N-propargyl-β-amino-α-methylene esters, catalyzed by a gold complex, to form optically active 1,4-oxazepan-7-ones, which are structurally related to 1,4-diazepanones. rsc.org The versatility of N-propargylamines also extends to their use in multicomponent reactions for the synthesis of various heterocycles. nih.gov

Furoylation Reactions and Derivatives

The introduction of a furoyl group, particularly the 3-furoyl moiety, onto the 1,4-diazepane scaffold is a key step in the synthesis of 1-(3-Furoyl)-1,4-diazepane. This is typically achieved through an acylation reaction where the nucleophilic nitrogen of the 1,4-diazepane ring attacks the electrophilic carbonyl carbon of a furoyl derivative.

The most common method for furoylation is the reaction of 1,4-diazepane with a furoyl chloride, such as 3-furoyl chloride, in the presence of a base to neutralize the HCl byproduct. Alternatively, furoic acid can be coupled with 1,4-diazepane using standard peptide coupling reagents.

The synthesis of various 1,4-diazepane derivatives often involves the functionalization of the nitrogen atoms. For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, reductive amination is employed by reacting 1,4-diazepane (DAZA) with substituted benzaldehydes in the presence of a reducing agent like sodium borohydride. nih.gov This highlights the general reactivity of the diazepine nitrogens towards electrophiles. The synthesis of various derivatives, such as those with different substituents on the furoyl ring or the diazepine core, allows for the exploration of structure-activity relationships. jocpr.comresearchgate.net

Divergent Synthetic Pathways for Scaffold Diversity

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry for the rapid exploration of chemical space around a privileged scaffold like 1,4-diazepane.

A synthetic route to a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring (DAP) serves as an excellent example of a divergent approach. acs.org The key synthon, a reversibly protected hexahydro-1H-3-oxo-2(S)-benzyl-5(S)-(tert-butyloxycarbonyl)-1,4-diazepine, possesses two functional handles—a secondary amine and a carboxyl group—that can be independently elaborated to introduce a wide range of substituents. acs.org This allows for the creation of a diverse library of dipeptidomimetic compounds. acs.org

Similarly, the azetidine-fused 1,4-diazepine derivatives synthesized via intramolecular C-N coupling can serve as a platform for divergent synthesis. nih.gov The selective ring-opening of the azetidinium ion with various nucleophiles (e.g., azide, cyanide, thiophenol) leads to a variety of 3-functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com Furthermore, reaction with methyl chloroformate provides another avenue for diversification. mdpi.com

Enzymatic Approaches in 1,4-Diazepane Synthesis

Biocatalysis has become an increasingly important tool in modern organic synthesis, offering mild reaction conditions, high selectivity, and a green alternative to traditional chemical methods. nih.govmdpi.com While the direct enzymatic synthesis of the 1,4-diazepane core is not extensively documented, enzymatic reactions are highly relevant for the synthesis of key precursors and for the late-stage functionalization of the scaffold.

For example, transaminases have been successfully employed in the synthesis of chiral amines, which are crucial building blocks for many pharmaceuticals, including those with a diazepine core. mdpi.com In the synthesis of Suvorexant, a drug featuring a 1,4-diazepane core, an evolved transaminase was key to an efficient and stereoselective process. mdpi.com

Enzymes like carboxylic acid reductases (CARs) can catalyze amide bond formation, a reaction central to many cyclization strategies for forming lactam-containing diazepines. nih.gov Lipases are also known to be effective in the selective acylation of symmetrical diamines, a challenging transformation that is often a necessary step in the multi-step synthesis of substituted 1,4-diazepanes. nih.gov The enzymatic Pictet-Spengler reaction, catalyzed by strictosidine (B192452) synthase, demonstrates the power of biocatalysis in constructing complex heterocyclic systems with high stereocontrol, a principle that could be applied to precursors of chiral 1,4-diazepanes. mdpi.com

The application of biocatalysis can significantly shorten synthetic routes and reduce waste, making it a highly attractive approach for the industrial production of complex molecules like this compound and its analogues. nih.gov

Advanced Structural and Conformational Analysis

Conformational Dynamics of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is not planar and can adopt a variety of conformations. The energetically most favorable conformations are typically twist-chair and twist-boat forms. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium in solution.

While specific experimental and theoretical conformational studies for 1-(3-Furoyl)-1,4-diazepane are not extensively documented in publicly available literature, data from related N-substituted 1,4-diazepane systems provide significant insights. For instance, NMR spectroscopy, X-ray crystallography, and molecular modeling of N,N-disubstituted-1,4-diazepane derivatives indicate a preference for a twist-boat ring conformation. nih.gov Theoretical calculations on the parent 1,4-diazepane ring and its simple derivatives also support the existence of multiple low-energy conformations, including several twist-chair and boat-like structures. The exact conformational preference is a subtle balance of torsional strain, van der Waals interactions, and electronic effects.

Molecular Geometry and Stereochemical Aspects

The attachment of the 3-furoyl group introduces stereochemical considerations. The amide bond can exist in cis or trans conformations, although the trans conformation is generally favored due to lower steric hindrance. The nitrogen atom of the amide may exhibit some degree of pyramidalization, and the seven-membered ring itself is chiral in its twisted conformations.

Table 1: Predicted Molecular Geometry Parameters for this compound This table is generated based on typical values for similar organic molecules and should be considered illustrative.

| Parameter | Predicted Value |

| C-N (amide) bond length | ~1.35 Å |

| C=O (amide) bond length | ~1.23 Å |

| C-N (diazepane) bond length | ~1.47 Å |

| C-C (diazepane) bond length | ~1.54 Å |

| Furan (B31954) C-O bond length | ~1.36 Å |

| Furan C=C bond length | ~1.35 Å |

Supramolecular Aggregation and Intermolecular Interactions

In the solid state, molecules of this compound are expected to self-assemble into higher-order structures through a network of intermolecular interactions. These interactions are crucial in determining the crystal packing and macroscopic properties of the compound.

The most significant intermolecular interaction is likely to be hydrogen bonding. The secondary amine group (-NH) in the 1,4-diazepane ring is a hydrogen bond donor. The carbonyl oxygen of the 3-furoyl group and the oxygen atom within the furan ring are potential hydrogen bond acceptors. Furthermore, the nitrogen atom of the secondary amine can also act as a hydrogen bond acceptor. This allows for the formation of various hydrogen-bonding motifs, such as chains or dimers, which are commonly observed in the crystal structures of related nitrogen-containing heterocyclic compounds. For example, in the crystal structure of 1,4-Ditosyl-1,4-diazepane, molecules are linked by intermolecular C-H···O hydrogen bonds to form chains. nih.gov

Reactivity and Chemical Transformations

Reactivity Profile of the Furoyl Moiety

The furoyl group consists of a furan (B31954) ring connected to a carbonyl group. The reactivity of this moiety is primarily centered on the furan ring itself and the electrophilic nature of the carbonyl carbon. The parent compound used to introduce this group is typically 3-furoyl chloride, an acyl chloride of furan. wikipedia.org Acyl chlorides are highly reactive electrophiles, readily participating in reactions with nucleophiles.

The furan ring within the furoyl group is an electron-rich aromatic system. However, the electron-withdrawing effect of the attached carbonyl group deactivates the ring towards typical electrophilic aromatic substitution reactions compared to unsubstituted furan. The mesoionic character of related five-membered heterocyclic systems, like thiadiazoles, allows them to easily cross cellular membranes. nih.gov While furan is also aromatic, its reactivity can be influenced by the strong electron-withdrawing nature of the acyl group. The primary reactive site of the furoyl group in 1-(3-Furoyl)-1,4-diazepane, once formed, is the furan ring, which can potentially undergo reactions such as certain electrophilic substitutions or cycloadditions, although these are less common once the acyl chloride has been converted to the more stable amide.

Table 1: Physicochemical Properties of 3-Furoyl Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃ClO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 130.53 g/mol | nih.govsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 25-30 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.501 | sigmaaldrich.comsigmaaldrich.com |

| Functional Group | Acyl chloride | sigmaaldrich.comsigmaaldrich.com |

This data is for the reactive precursor to the furoyl moiety in the title compound.

Chemical Transformations of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. This ring system is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. jocpr.com The two secondary amine groups within the diazepane ring are the primary centers for chemical transformations. These nitrogens are nucleophilic and can readily undergo a variety of reactions. ijpcbs.com

Common transformations of the 1,4-diazepane ring include:

N-Alkylation and N-Arylation: The hydrogen atom on the secondary amine at the 4-position is available for substitution. This allows for the introduction of a wide variety of alkyl, benzyl (B1604629), or aryl groups, significantly altering the molecule's steric and electronic properties. For instance, derivatives have been synthesized by reacting diazepinone hydrochlorides with various cyclic secondary amines like N-methylpiperazine in refluxing toluene. jocpr.comresearchgate.net

N-Acylation: Similar to alkylation, the secondary amine can be acylated to form amides, carbamates, or ureas. This is a common strategy to introduce new functional groups or to build more complex peptide-like structures.

Reductive Amination: Chiral 1,4-diazepanes can be synthesized using asymmetric reductive amination, a key reaction for preparing chiral amines. researchgate.net

Ring Construction and Modification: The diazepine (B8756704) ring itself can be synthesized through various methods, including the condensation of diamines with carbonyl compounds or via intramolecular C-N bond coupling. ijpcbs.commdpi.com In some cases, the ring can be part of a more complex transformation, such as the ring-opening of a fused azetidine-diazepine system to yield functionalized benzodiazepines. nih.gov

Table 2: Key Chemical Transformations of the 1,4-Diazepane Ring

| Reaction Type | Description | Example | Reference(s) |

|---|---|---|---|

| Condensation Reaction | Synthesis of the diazepine ring by reacting diamines with dicarbonyl compounds or their equivalents. | Reaction of cetimine intermediates with aromatic aldehydes. | ijpcbs.com |

| N-Alkylation | Introduction of alkyl or aryl groups at the nitrogen atoms. | Reaction with cyclic secondary amines in the presence of a base. | jocpr.comresearchgate.net |

| Asymmetric Reductive Amination | Formation of chiral diazepanes using specific enzymes or chiral catalysts. | Enzymatic intramolecular reductive amination to form (R)- and (S)-isomers. | researchgate.net |

| Ring Opening | Cleavage of a fused ring to introduce new functional groups onto the diazepane scaffold. | Ring-opening of azetidine-fused 1,4-diazepines with nucleophiles like NaN₃ or KCN. | mdpi.comnih.gov |

| Domino Process | Multi-step reaction sequence where subsequent reactions occur without isolating intermediates. | Synthesis from 1,2-diamines and alkyl 3-oxohex-5-enoates via an in situ generated aza-Nazarov reagent. | acs.org |

Derivatization Strategies for Advanced Molecular Scaffolds

The combination of the furoyl headgroup and the diazepane core in this compound creates a versatile scaffold for further chemical modification. Derivatization strategies can target either the furoyl moiety, the diazepane ring, or both, leading to a wide array of advanced molecular structures with tailored properties.

One key strategy involves functionalizing the unsubstituted secondary amine of the diazepane ring. This position is a prime target for introducing diversity into the molecule. For example, homologation of a piperazine (B1678402) ring to a 1,4-diazepane ring has been shown to remarkably improve receptor affinity and selectivity in certain classes of compounds. nih.gov This highlights the importance of the seven-membered ring structure.

Another advanced strategy involves using the diazepane ring as a platform for more complex, multi-ring systems. A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives was developed through the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused 1,4-diazepine compounds. nih.gov These intermediates can then undergo a ring-opening reaction, allowing for the introduction of diverse functional groups such as azides, cyanides, or thiophenyl groups onto the core structure. mdpi.comnih.gov For instance, treatment with methyl chloroformate leads to 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. mdpi.com

These derivatization approaches allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for various applications.

Table 3: Examples of Derivatization Strategies for 1,4-Diazepane Scaffolds

| Strategy | Reagents/Conditions | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| N-Substitution | Cyclic secondary amines (e.g., N-benzylpiperazine), K₂CO₃, Toluene, reflux | Substituted amino-chromeno-thieno-diazepines | jocpr.comresearchgate.net |

| Fused Ring Opening | NaN₃, KCN, or PhSNa after N-methylation | 3-functionalized 1,4-benzodiazepine derivatives | mdpi.comnih.gov |

| Carbamate Formation | Methyl chloroformate, reflux | 2-chloroethyl-substituted 1,4-benzodiazepine-4-carboxylates | mdpi.com |

| Aldol Condensation | Aromatic aldehydes, KOH, Toluene | 1,3-disubstituted 1,4-benzodiazepines | researchgate.net |

| Homologation | Lewis acid (Ti(O-iPr)₄) catalyzed intramolecular aminolysis | Chiral 1,4-diazepanes with improved receptor affinity | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio methods provide a detailed description of the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a widely used tool in chemical research for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized geometry of 1-(3-Furoyl)-1,4-diazepane, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Studies on related heterocyclic compounds demonstrate that DFT, often using functionals like B3LYP, is employed to calculate key electronic properties. For this compound, such calculations would reveal the distribution of electron density, highlighting electronegative and electropositive regions across the furoyl and diazepane moieties. This information is critical for understanding the molecule's reactivity. The furan (B31954) ring, for instance, is known to act as a nucleophilic electron donor in certain contexts. DFT also allows for the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Table 1: Exemplary DFT-Calculated Parameters for a Molecule like this compound (Note: This data is illustrative of typical DFT outputs and not from a specific study on this compound.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -688.7 |

| Dipole Moment (Debye) | 3.45 |

| EHOMO (eV) | -6.21 |

| ELUMO (eV) | -1.05 |

| Energy Gap (eV) | 5.16 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. A key application of MO theory in computational chemistry is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. For this compound, analysis would likely show the HOMO localized on the electron-rich furan ring and parts of the diazepane structure, while the LUMO might be concentrated on the electron-withdrawing furoyl carbonyl group. This distribution is crucial for predicting how the molecule will interact with other chemical species, including biological targets.

Molecular Modeling and Simulation Studies

While quantum chemistry focuses on electronic structure, molecular modeling and simulation studies investigate the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic movements over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target. Derivatives of the 1,4-diazepane scaffold have been investigated as ligands for various receptors, such as the sigma receptors (σR), which are implicated in neurological disorders.

For this compound, a molecular docking study would involve placing the molecule into the binding site of a target protein. The algorithm would then sample numerous possible conformations and orientations, scoring each based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results can identify the most probable binding mode and estimate the binding affinity. For example, the nitrogen atoms of the diazepane ring and the oxygen of the furoyl carbonyl could act as hydrogen bond acceptors, forming key interactions that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This data is for exemplary purposes.)

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 88, SER 120, TRP 252 |

| Hydrogen Bonds Formed | 2 |

| Key Interaction | H-bond between furoyl oxygen and SER 120 |

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. While docking provides a static picture of the binding pose, MD simulations can confirm the stability of this pose and reveal how the ligand and protein adjust to each other. In studies of related diazepane derivatives, MD simulations of up to 250 nanoseconds have been used to confirm the stability of docking results and understand the behavior of the ligand in the receptor's active site.

An MD simulation of this compound bound to a protein would involve calculating the forces between all atoms in the system and solving Newton's equations of motion. This would generate a trajectory showing the movement of the atoms over time. Analysis of this trajectory can reveal the stability of key hydrogen bonds, fluctuations in the ligand's position (measured by Root-Mean-Square Deviation, or RMSD), and conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To perform a QSAR analysis involving this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values). For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical equation that relates the descriptors to the activity. A 3D-QSAR study, for example, would generate a pharmacophore model identifying the essential structural features—such as hydrogen bond donors/acceptors and hydrophobic regions—that are critical for the desired biological activity. Such a model could guide the design of new furoyl-diazepane derivatives with enhanced potency.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1-Boc-1,4-diazepane |

Predictive Modeling of Molecular Interactions and Stability

Molecular Properties and Descriptors

A fundamental aspect of predictive modeling involves the calculation of molecular descriptors, which quantify various physicochemical properties of a compound. These descriptors are instrumental in predicting a molecule's behavior in different chemical and biological environments. For this compound, several key descriptors have been computationally determined.

| Property | Value | Description |

| Molecular Formula | C₁₀H₁₄N₂O₂ | The elemental composition of the molecule. |

| Molecular Weight | 194.23 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 45.48 Ų | Represents the surface area of polar atoms, influencing cell permeability and solubility. chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 0.7151 | A measure of the molecule's lipophilicity, affecting its distribution in biological systems. chemscene.com |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, indicating the potential to donate hydrogen bonds. chemscene.com |

| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms, indicating the potential to accept hydrogen bonds. chemscene.com |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely, influencing the molecule's conformational flexibility. chemscene.com |

This table presents computationally derived molecular properties for this compound.

Detailed Research Findings

While specific, in-depth computational studies exclusively focused on this compound are not widely available in the reviewed literature, the methodologies applied to structurally similar 1,4-diazepane derivatives provide a framework for understanding its potential molecular interactions and stability. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are commonly employed for this class of compounds. nih.govnih.gov

Conformational Analysis:

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For derivatives of 1,4-diazepane, MD simulations can be used to:

Explore Conformational Landscapes: By simulating the molecule's movement, researchers can identify the most stable, low-energy conformations and the energy barriers between them.

Analyze Solvent Effects: MD simulations can model the interactions between the solute (this compound) and solvent molecules, providing insights into its solubility and how the solvent influences its conformation.

Predict Binding Interactions: In the context of drug design, MD simulations can model the interaction of a ligand with its biological target, such as a receptor or enzyme. nih.govmdpi.com For instance, in studies of other diazepine (B8756704) derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes and to understand the key interactions driving binding affinity. nih.gov

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can provide valuable data on:

Optimized Geometry: DFT can be used to find the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules.

A representative table of interaction energies that could be derived from such computational studies for a molecule binding to a target is shown below. Please note this is an illustrative example of the type of data generated in such studies.

| Interaction Type | Interacting Residues of a Hypothetical Target | Distance (Å) | Energy (kcal/mol) |

| Hydrogen Bond | TYR 234 | 2.9 | -3.5 |

| Hydrogen Bond | ASN 158 | 3.1 | -2.8 |

| Pi-Pi Stacking | PHE 312 | 4.5 | -1.5 |

| Van der Waals | LEU 230, ILE 160 | N/A | -2.1 |

This table illustrates the kind of detailed interaction data that can be obtained from molecular docking and MD simulation studies, which are commonly applied to 1,4-diazepane derivatives.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Pharmacophoric Features for 1-(3-Furoyl)-1,4-diazepane Derivatives

A pharmacophore model for a molecule describes the essential spatial arrangement of features necessary for biological activity. For this compound derivatives, the key pharmacophoric features can be inferred by dissecting the molecule into its constituent parts: the furoyl group and the diazepane ring.

Hydrogen Bond Acceptors: The carbonyl oxygen of the furoyl group and the furan (B31954) ring's oxygen atom are potent hydrogen bond acceptors. These features can engage with hydrogen bond donor residues (e.g., amides or hydroxyl groups) in a target protein's binding site.

Aromatic/Hydrophobic Region: The furan ring itself provides a compact, flat aromatic system that can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Basic Nitrogen Center: The secondary amine at the 4-position of the diazepane ring is basic. At physiological pH, this nitrogen can be protonated, forming a positive charge. This allows it to form a crucial ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartic acid or glutamic acid) in a receptor, often serving as a key anchor point for the ligand.

Hydrophobic Core: The ethylene (B1197577) and propylene (B89431) bridges of the diazepane ring form a non-polar, flexible core that can fit into hydrophobic pockets of a receptor.

Based on related ligands, a likely pharmacophore model would involve a specific spatial orientation of the aromatic ring, the carbonyl oxygen, and the protonated amine.

Impact of Furoyl Group Substitution on Molecular Activity

The furoyl group is a critical component for interaction with a target receptor. Its substitution pattern significantly influences activity.

The position of the carbonyl attachment to the furan ring is crucial. The 3-furoyl isomer, as specified, presents a different vector and electronic distribution compared to the more common 2-furoyl isomer. This positioning affects how the furan ring and its oxygen atom are oriented relative to the rest of the molecule, which can be critical for fitting into a specific binding pocket.

Modifications to the furan ring itself would likely modulate activity:

Steric Effects: Adding substituents to the furan ring could either enhance binding by filling a small cavity or decrease activity due to steric hindrance.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) would alter the electronic character of the furan ring, affecting its interaction with the receptor and potentially its metabolic stability. For instance, in related heterocyclic series, adding a halogen can enhance binding affinity through new interactions.

Table 1: Postulated Impact of Furoyl Group Modifications on Activity

| Modification | Postulated Rationale | Expected Impact on Activity |

|---|---|---|

| Isomer Position | Change from 3-furoyl to 2-furoyl alters the orientation of the furan oxygen and aromatic plane. | Highly dependent on target topology; could increase or decrease activity. |

| Substitution on Furan Ring (e.g., 5-position) | Introduction of a small hydrophobic group (e.g., methyl) could exploit a nearby hydrophobic pocket. | Potentially increases affinity. |

1,4-Diazepane Ring Modifications and Conformational Constraints

The seven-membered 1,4-diazepane ring is not planar and possesses significant conformational flexibility. It typically exists in a low-energy twist-boat conformation. researchgate.net This flexibility allows the molecule to adapt to the shape of a binding site, but it can also be a liability, as energy is lost upon binding when the molecule is "frozen" into a single bioactive conformation.

Strategies to improve activity often involve modifying the diazepane ring to pre-organize the molecule into its bioactive shape:

Substitution at the 4-Position: The hydrogen on the N4 nitrogen is a key point for modification. Replacing it with small alkyl groups (e.g., methyl) can influence basicity and lipophilicity without adding significant bulk. Larger substituents could be used to probe for additional binding pockets.

Ring Constraining: Introducing rigidity into the diazepane ring can lock it into a more favorable conformation, reducing the entropic penalty of binding. This can be achieved by creating bicyclic structures or introducing double bonds. For example, fusing another ring to the diazepane scaffold is a common strategy in medicinal chemistry to enhance potency and selectivity. mdpi.com Studies on related orexin (B13118510) receptor antagonists have shown that constraining the diazepane ring in a specific geometry that mimics the bioactive conformation can lead to more potent compounds. researchgate.net

Table 2: Postulated Impact of 1,4-Diazepane Ring Modifications

| Modification | Postulated Rationale | Expected Impact on Activity |

|---|---|---|

| N4-Alkylation | Modulates basicity, lipophilicity, and can probe for new interactions. | Small alkyl groups may be tolerated or beneficial; larger groups depend on target shape. |

| Introduction of Ring Substituents (e.g., at C2, C3) | Can introduce chirality and new vectors for interaction; can also constrain ring conformation. | Highly dependent on position and stereochemistry; may increase potency and selectivity. |

Scaffold Hopping and Bioisosteric Replacement Strategies

When a particular scaffold shows promise but has liabilities (e.g., poor pharmacokinetics, toxicity), medicinal chemists employ scaffold hopping and bioisosteric replacement.

Scaffold Hopping: This involves replacing the central 1,4-diazepane core with a different, structurally distinct scaffold that maintains the same 3D arrangement of key pharmacophoric features. For instance, a piperazine (B1678402) or a piperidine (B6355638) ring with appropriate linkers could be designed to place the basic nitrogen and the furoyl group in a similar spatial orientation. This strategy aims to discover novel chemical series with improved properties.

Bioisosteric Replacement: This strategy involves swapping a specific functional group for another with similar physical or chemical properties.

Furoyl Group Replacement: The 3-furoyl group could be replaced by other five- or six-membered aromatic heterocycles. For example, a thiophene, pyridine, or even a substituted phenyl ring could mimic the size and aromatic nature of the furan ring while offering different electronic properties and metabolic profiles.

Amide Bond Replacement: The amide bond connecting the furoyl group to the diazepane is susceptible to hydrolysis. It could be replaced with a more stable bioisostere, such as a reverse amide or a stable five-membered ring like a 1,3,4-oxadiazole, to improve metabolic stability.

Rational Design Principles for Novel Derivatives

Based on the principles above, a rational design strategy for novel derivatives of this compound would involve a systematic exploration of its different components.

Confirm the Core Pharmacophore: Synthesize and test analogs where each key feature is removed or altered (e.g., replace the carbonyl with a methylene (B1212753) group, remove the N4-H) to confirm its importance.

Optimize the Aromatic Group: Create a library of compounds where the 3-furoyl group is replaced by various other heterocycles (e.g., 2-furoyl, 3-thienyl, 2-thienyl, pyridyl isomers) to find the optimal aromatic system for a given target.

Explore Diazepane Substitution: Systematically substitute the N4-position with a range of small alkyl and functionalized alkyl groups to probe the environment around the basic amine.

Introduce Conformational Rigidity: Based on a hypothesized bioactive conformation, design and synthesize conformationally constrained analogs (e.g., bridged or fused diazepanes) to enhance potency.

By combining these strategies, researchers can systematically evolve the this compound scaffold from a starting hit compound into a potent and selective lead molecule.

Advanced Applications in Chemical Biology Research

Investigation of Molecular Targets and Binding Mechanisms

The 1,4-diazepane scaffold is versatile, capable of interacting with a diverse range of biological targets. Research into its derivatives has provided insights into potential binding mechanisms and molecular targets relevant to therapeutic development.

Receptor Binding Studies

Derivatives of the 1,4-diazepane ring system have been identified as ligands for several important receptor classes, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Sigma Receptors (σR): A series of novel 1,4-diazepane-containing derivatives have been synthesized and evaluated as high-affinity sigma receptor (σR) ligands. nih.govnih.gov The sigma-1 (σ1R) and sigma-2 (σ2R) subtypes are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative disorders. nih.gov Studies on benzofuran (B130515) and quinoline-substituted diazepanes revealed high affinity for σ1R, suggesting that the diazepane spacer can effectively position pharmacophoric elements for optimal receptor interaction. nih.gov

GABA-A Receptors (GABAAR): The diazepine (B8756704) ring is the core of benzodiazepines, a class of drugs that famously target the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govmdpi.com These compounds act as positive allosteric modulators, binding to a site distinct from the GABA binding site (typically at the α/γ subunit interface) to enhance the receptor's response to GABA. nih.govnih.gov This modulation increases chloride ion influx, leading to neuronal hyperpolarization. nih.gov The extensive research on benzodiazepines provides a deep understanding of how diazepine-containing structures can be optimized for potent and selective receptor binding. nih.govnih.gov

Orexin (B13118510) Receptors: N,N-disubstituted-1,4-diazepane derivatives have been investigated as orexin receptor antagonists. Conformational analysis of these compounds indicates they adopt a specific twist-boat ring conformation, which is believed to mimic the bioactive conformation for receptor binding. nih.gov

Cholecystokinin Receptors (CCKR): While focused on the 1,4-benzodiazepine (B1214927) scaffold, research into CCKR antagonists highlights how subtle stereochemical changes in the diazepine ring can dramatically switch binding selectivity between receptor subtypes (CCK1R vs. CCK2R). nih.gov This underscores the importance of the three-dimensional structure of the diazepine ring in dictating molecular recognition.

Enzyme Inhibition Mechanisms

The 1,4-diazepane scaffold has been successfully incorporated into inhibitors of various enzymes and protein-protein interactions, demonstrating its utility as a core structure for designing targeted therapeutic agents.

Factor Xa (fXa) Inhibition: A series of novel 1,4-diazepane derivatives were designed as inhibitors of Factor Xa, a critical serine protease in the blood coagulation cascade. nih.gov In these inhibitors, the diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site, highlighting a structure-based approach to inhibitor design. nih.gov

Lymphocyte Function-Associated Antigen-1 (LFA-1) Antagonism: 1,4-diazepane-2-ones and 1,4-diazepane-2,5-diones have been identified as potent antagonists of the LFA-1/ICAM-1 protein-protein interaction. doi.orgnih.gov LFA-1 is an integrin receptor crucial for leukocyte adhesion and migration. Antagonists based on the diazepane scaffold have shown high affinity, with IC50 values in the nanomolar range, effectively blocking this key interaction involved in immune responses. doi.org

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Diazepino-quinoline derivatives have been synthesized and shown to be effective inhibitors of GSK-3β, a key enzyme implicated in numerous diseases. One compound exhibited an IC50 value of 0.114 μM, demonstrating that the diazepine scaffold can be used to develop potent enzyme inhibitors. ajol.info

Histone Deacetylase (HDAC) Inhibition: The related 1,4-benzodiazepine-2,5-dione structure has been used as a cap structure in the design of novel HDAC inhibitors. These compounds showed promising antiproliferative and HDAC-inhibitory activities. nih.gov

Amyloid Beta (Aβ) Aggregation Inhibition: Small molecules featuring a flexible 1,4-diazepane scaffold have been investigated for their ability to inhibit the aggregation of amyloid-β peptides (Aβ40 and Aβ42), a key pathological event in Alzheimer's disease. uwaterloo.ca

Development of Chemical Probes for Target Elucidation

While there are no specific reports of 1-(3-Furoyl)-1,4-diazepane being used as a chemical probe, the development of such tools from related scaffolds is an active area of research. For instance, fluorescent ligands for sigma-1 receptors have been developed by functionalizing known σ1 ligands with a fluorescent tag. unito.it These probes are invaluable for studying receptor biology in living cells using techniques like confocal microscopy and flow cytometry, allowing for non-radioactive binding assays. unito.it Given the binding capabilities of the 1,4-diazepane scaffold, derivatives could be synthesized with photoaffinity labels, fluorescent tags, or biotin (B1667282) handles to aid in identifying and validating new molecular targets.

Ligand-Protein Interaction Profiling

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to drug design. Computational and experimental studies on 1,4-diazepane derivatives have provided detailed interaction profiles.

Molecular docking and dynamics simulations of a potent benzofuran-diazepane derivative binding to the σ1 receptor revealed key interactions. nih.gov The compound was predicted to form 17 hydrophobic interactions with receptor residues and a critical hydrogen bond with Thr181. nih.gov Molecular dynamics simulations confirmed a stable binding pose, with residues such as Leu105, Ile124, and Tyr103 contributing significantly to the binding energy through van der Waals forces and hydrophobic interactions. nih.gov This level of detail allows for a rational approach to modifying the ligand to improve affinity and selectivity.

Exploring Molecular Selectivity and Functional Activity

Achieving selectivity for a specific molecular target over others is a primary goal in drug discovery to maximize efficacy and minimize side effects. The 1,4-diazepane scaffold offers numerous points for chemical modification, allowing for the fine-tuning of selectivity and functional activity.

Research on diazepane-based sigma receptor ligands has shown that substitutions on the core structure can modulate affinity and selectivity between σ1 and σ2 subtypes. nih.gov For example, a 2,4-dimethyl substitution on a benzyl (B1604629) moiety was found to improve σ2 over σ1 affinity. nih.gov Similarly, the functional activity of benzodiazepines at the GABA-A receptor is highly dependent on the specific α subunit present in the receptor complex (α1, α2, α3, or α5), and different benzodiazepine (B76468) derivatives exhibit varying affinities for these different receptor isoforms, leading to distinct pharmacological profiles (e.g., sedative vs. anxiolytic). mdpi.com This demonstrates that the diazepine core can be decorated to achieve desired selectivity and functional outcomes at the molecular level.

Table of Binding and Inhibition Data for Representative 1,4-Diazepane Derivatives

This table presents data for various derivatives of the 1,4-diazepane scaffold to illustrate the biological activities associated with this chemical class. Data for the specific compound this compound is not available in the cited literature.

| Compound Class | Derivative Example | Target | Activity Type | Value |

| Benzofuran-Diazepane | Compound 2c | Sigma-1 Receptor (σ1R) | Binding Affinity (Ki) | 8.0 nM |

| Benzofuran-Diazepane | Compound 2c | Sigma-2 Receptor (σ2R) | Binding Affinity (Ki) | 28 nM |

| Diazepane-2-one | Compound 18d | LFA-1/ICAM-1 Interaction | Inhibition (IC50) | 110 nM |

| Diazepane-2-one | Compound 18e | LFA-1/ICAM-1 Interaction | Inhibition (IC50) | 70 nM |

| Diazepino-Quinolone | Compound 102 | GSK-3β Enzyme | Inhibition (IC50) | 114 nM |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering unprecedented speed and efficiency. nih.govnih.gov For derivatives of 1-(3-Furoyl)-1,4-diazepane, these computational tools can be instrumental in designing novel analogues with enhanced biological activity and optimized pharmacokinetic profiles.

Table 1: Applications of AI/ML in the Design of this compound Analogs

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. mdpi.compatsnap.com | Rapid identification of promising hit compounds from vast virtual libraries. |

| QSAR Modeling | Development of statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov | Prediction of the biological activity of novel, unsynthesized derivatives. |

| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative algorithms. | Creation of innovative this compound analogs with unique structures and potentially improved efficacy. |

| ADMET Prediction | Use of computational models to predict the pharmacokinetic and toxicity profiles of new chemical entities. | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |

Exploration of Novel Synthetic Methodologies for Complex Analogues

The synthesis of complex, three-dimensional molecules is a cornerstone of modern medicinal chemistry. To expand the chemical diversity of this compound derivatives, researchers are exploring novel synthetic methodologies that offer greater efficiency and control.

Traditional methods for synthesizing diazepine (B8756704) rings are being supplemented by advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions and copper-catalyzed cyclizations. mdpi.comresearchgate.net These methods allow for the construction of the core diazepine structure under milder conditions and with greater functional group tolerance. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide a highly efficient route to complex polycyclic systems incorporating the 1,4-diazepane motif. researchgate.net The use of solid-phase synthesis and flow chemistry is also gaining traction, enabling the rapid, automated synthesis of libraries of this compound analogues for high-throughput screening. researchgate.netnih.gov These innovative approaches are critical for accessing previously unexplored chemical space and generating derivatives with precisely controlled stereochemistry and functionality. researchgate.netnih.gov

Advanced Spectroscopic and Diffractional Approaches for Structural Elucidation

A precise understanding of a molecule's three-dimensional structure is fundamental to understanding its interaction with biological targets. For novel analogues of this compound, advanced analytical techniques are essential for unambiguous structural characterization.

While standard one-dimensional Nuclear Magnetic Resonance (NMR) provides basic structural information, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for elucidating the complex connectivity and stereochemistry of novel derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental composition. researchgate.net

For determining the absolute configuration and conformational preferences of these flexible seven-membered rings, X-ray crystallography is the gold standard. researchgate.net Obtaining a crystal structure of a this compound derivative, particularly when bound to a target protein, provides invaluable insight into the key molecular interactions that govern its biological activity. These detailed structural data are also vital for validating and refining computational models used in drug design. nih.gov

Expanding the Scope of Molecular Interactions in Biological Systems

Understanding how a ligand binds to its biological target at the atomic level is crucial for rational drug design. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the molecular interactions of this compound derivatives. nih.gov

Molecular docking can predict the preferred binding orientation of a ligand within the active site of a target protein, helping to identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govresearchgate.net This information can guide the design of new analogues with improved binding affinity. MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.net These computational studies can generate hypotheses about the mechanism of action that can then be tested experimentally, creating a synergistic cycle of design and validation. nih.govnih.gov

Targeting Underexplored Biological Pathways with this compound Derivatives

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net While historically associated with central nervous system activity, recent research has shown that 1,4-diazepane derivatives possess diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov

A significant future direction for this compound is the systematic exploration of its potential to modulate novel and underexplored biological pathways. By screening derivatives against a broad panel of cellular and biochemical assays, researchers may uncover unexpected therapeutic activities. For example, derivatives have been investigated as inhibitors of amyloid-beta aggregation for Alzheimer's disease, as factor Xa inhibitors for anticoagulation, and as LFA-1 antagonists for inflammatory conditions. uwaterloo.cadoi.orgnih.gov This strategy of "drug repositioning" or target exploration could lead to first-in-class therapies for diseases with high unmet medical needs. Computational target prediction and in silico repurposing strategies can be employed to prioritize which pathways and targets to investigate experimentally. f1000research.com

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing 1-(3-Furoyl)-1,4-diazepane and its analogs?

- Methodology :

- Nucleophilic substitution : React 1,4-diazepane with 3-furoyl chloride under basic conditions (e.g., KCO) in anhydrous solvents like DMF or THF.

- Purification : Use normal-phase chromatography (e.g., 20% methanol in ethyl acetate) to isolate the product, achieving yields comparable to related derivatives (e.g., 53–61% for trifluoromethylphenyl analogs) .

- Scale-up : Optimize stoichiometry and reaction time to minimize byproducts, as demonstrated in substituted phenyl diazepane syntheses .

Q. How can spectroscopic methods confirm the structural identity of this compound?

- NMR Analysis :

- H NMR : Identify characteristic signals for the diazepane ring (e.g., δ 3.4–3.5 ppm for N-CH groups) and furoyl protons (δ 6.5–7.5 ppm for aromatic protons). Compare with structurally similar compounds like 1-(3-trifluoromethylphenyl)-1,4-diazepane .

- MS : Confirm molecular weight via LC/MS (e.g., M+H expected at ~221.24 g/mol based on analogous derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Recommendations :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential volatility or dust generation.

- Refer to safety data sheets (SDS) for related diazepanes, which highlight hazards like irritation and recommend storage at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the furoyl ring) and test activity in receptor-binding assays (e.g., dopamine D3 receptors).

- Use statistical tools (e.g., multivariate regression) to correlate substituent properties (e.g., logP, steric bulk) with activity trends. For example, trifluoromethyl groups enhance receptor affinity in phenyl-diazepane derivatives .

Q. How can conformational flexibility of this compound influence molecular interactions?

- Methods :

- Computational Modeling : Perform DFT calculations to assess energy barriers for ring puckering and furoyl rotation.

- X-ray Crystallography : Resolve crystal structures to identify preferred conformers.

- NMR Dynamics : Use C relaxation studies to probe rotational freedom, as seen in related diazepanes with flexible rings .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Approach :

- Validate assay conditions (e.g., receptor expression levels, buffer pH) to ensure reproducibility.

- Analyze metabolite profiles (e.g., via LC-MS) to rule out off-target effects or degradation products.

- Cross-reference data with structurally validated analogs, such as 1-(4-chlorophenyl)-1,4-diazepane, which showed consistent activity in antiparkinsonian studies .

Q. How can receptor-binding interactions be assessed experimentally and computationally?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) for this compound with target receptors.

- Molecular Docking : Simulate binding poses in receptor active sites (e.g., orexin or dopamine receptors) using software like AutoDock Vina. Compare with known ligands like haloperidol derivatives .

Q. What chromatographic conditions optimize purification of this compound derivatives?

- Optimization :

- Use normal-phase silica columns with gradient elution (e.g., 10–30% methanol in ethyl acetate) to separate polar byproducts.

- Adjust pH for ionizable compounds; for example, acetate salts of methylphenyl-diazepane derivatives were purified using chloroform/methanol (95:5) .

Q. How can byproduct formation during synthesis be minimized?

- Strategies :

- Control reaction temperature (e.g., 0–5°C for exothermic acylations).

- Use scavengers (e.g., molecular sieves) to absorb excess reagents.

- Monitor reaction progress via TLC or inline FTIR to terminate reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.